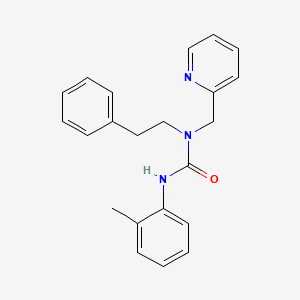![molecular formula C27H27N3O3 B2420493 4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1018125-56-8](/img/structure/B2420493.png)
4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure with nitrogen atoms, the pyrrolidinone group would add a five-membered ring with a carbonyl group, and the phenoxypropyl group would add a phenyl ring attached through an ether linkage.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzimidazole group might participate in reactions typical for aromatic heterocycles, the pyrrolidinone group might undergo reactions at the carbonyl group, and the phenoxypropyl group might undergo reactions typical for ethers and phenols .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. Other properties, such as solubility, melting point, and boiling point, would depend on the specific arrangement of the atoms and the intermolecular forces .
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Activity
- Application : This compound is part of a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives studied for their activity as aldose reductase inhibitors. These compounds have shown significant activity levels in the micromolar/submicromolar range and have also displayed notable antioxidant properties. The structure-activity relationships in this series suggest the importance of specific hydroxyl groups in enzyme pharmacophoric recognition (C. La Motta et al., 2007).
Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1
- Application : Derivatives of this compound have been developed as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for the treatment of type-2 diabetes. These derivatives have been prepared with carbon-13 and carbon-14 labeling to enable detailed studies in drug metabolism and pharmacokinetics (B. Latli et al., 2017).
Anticancer Properties
- Application : A related compound, 2-pyridin-2-yl-1H-benzimidazole, was used in synthesizing new ruthenium(II) arene compounds, which exhibited cytotoxic activity against several cancer cell lines. This research contributes to understanding structure-activity relationships in anticancer drug design (Marta Martínez-Alonso et al., 2014).
Novel Polyimides Synthesis
- Application : Compounds structurally similar to the given compound have been used in the synthesis and characterization of novel polyimides. These materials demonstrated good thermal stability and solubility in certain solvents, indicating potential applications in materials science (Xiaolong Wang et al., 2006).
Novel Chemosensors for pH
- Application : Related compounds have been explored as fluorescent chemosensors for pH, capable of discriminating between normal and cancer cells. This research has implications in biomedical diagnostics and cancer research (Tanumoy Dhawa et al., 2020).
Synthesis and Characterization of Pd(II) Complexes
- Application : Benzimidazole-containing compounds, akin to the queried compound, have been used in synthesizing Pd(II) complexes. These complexes have been characterized for their potential in catalyzing reactions like the Suzuki-Miyaura reaction, relevant in organic synthesis (S. Shukla et al., 2021).
Propiedades
IUPAC Name |
4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-9-5-7-13-24(19)29-16-20(15-26(29)32)27-28-23-12-6-8-14-25(23)30(27)17-21(31)18-33-22-10-3-2-4-11-22/h2-14,20-21,31H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCMGYVOHYKYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

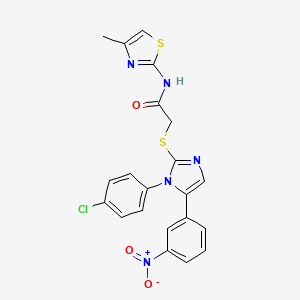
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)
![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)
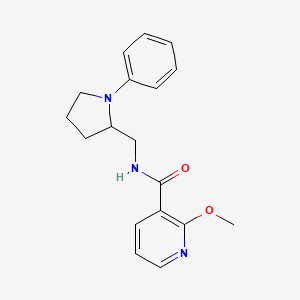
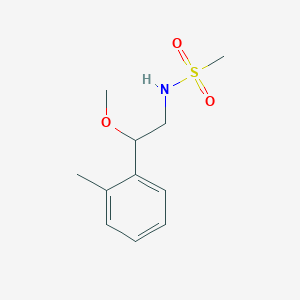
![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
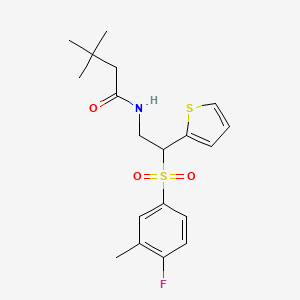

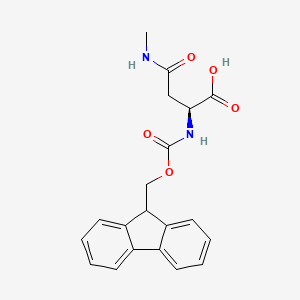
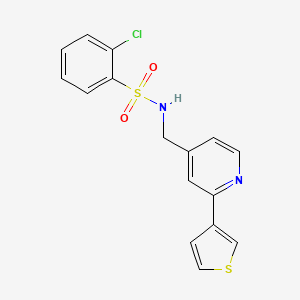
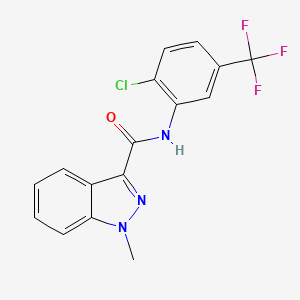
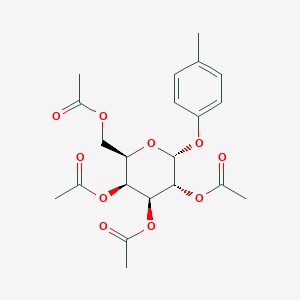
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
